Ethyl methylvalinate
Description
Ethyl methylvalinate is an ester derivative of valine, a branched-chain amino acid. For instance, ethyl L-valinate hydrochloride (CAS: 17609-47-1) is a hydrochloride salt of the ethyl ester of L-valine, commonly used in life sciences research . Another closely related compound, ethyl 4-methylvalerate (CAS: 25415-67-2), is a simple ester with a methyl group at the fourth carbon of the pentanoate chain . These compounds share functional groups (ester or amino-ester) but differ in substitution patterns and applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7,9H,5H2,1-4H3 |
InChI Key |
JEMBJPGDNVXKKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl methylvalinate can be synthesized through esterification, where ethanol reacts with methylvaleric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method uses a fixed-bed reactor where the reactants flow over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl methylvalinate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethanol and methylvaleric acid.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohols.
Oxidation: Though less common, oxidation of this compound can occur under strong oxidative conditions, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Ethanol and methylvaleric acid.
Reduction: Ethanol and methylvaleric alcohol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Ethyl methylvalinate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl methylvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release ethanol and methylvaleric acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, chemical, and functional differences between ethyl methylvalinate analogs and related esters:
Structural and Functional Differences
Ethyl L-valinate hydrochloride differs significantly due to its amino-ester backbone and hydrochloride salt form. This enhances its solubility in aqueous solutions, making it suitable for biochemical applications . In contrast, ethyl 4-methylvalerate and ethyl 2-methylpentanoate are non-polar esters used in flavor and fragrance industries due to their volatility and odor profiles .
Positional Isomerism: Ethyl 4-methylvalerate and ethyl 2-methylpentanoate are structural isomers. The methyl group at the fourth carbon in the former versus the second carbon in the latter alters their physical properties (e.g., boiling points) and sensory characteristics .
Biological Activity
Ethyl methylvalinate (EMV) is an ester compound derived from the reaction between ethyl alcohol and methylvaleric acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of EMV, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : CHO
- Molar Mass : 130.19 g/mol
- IUPAC Name : Ethyl 2-methylpentanoate
Mechanisms of Biological Activity
The biological activity of EMV can be attributed to several mechanisms:
- Antimicrobial Properties : EMV exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : As a potential antioxidant, EMV may protect cells from oxidative stress by scavenging free radicals, thus preventing cellular damage.
- Cytotoxicity : Research indicates that EMV may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
A study conducted by demonstrated that EMV showed significant antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution techniques.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
These results suggest that EMV could be an effective natural preservative or therapeutic agent in treating infections.
Antioxidant Activity
In a separate investigation, EMV's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that EMV exhibited a dose-dependent antioxidant effect.
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
This antioxidant capacity highlights its potential applications in food preservation and as a dietary supplement.
Cytotoxicity Against Cancer Cell Lines
Research published in evaluated the cytotoxic effects of EMV on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were determined using MTT assays.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 45 |
The findings suggest that EMV may induce apoptosis in cancer cells, warranting further exploration for therapeutic applications.
Case Studies
Several case studies highlight the practical applications of EMV:
- Case Study 1 : A formulation containing EMV was tested for its efficacy as a natural preservative in food products. Results showed a significant reduction in microbial load compared to control samples.
- Case Study 2 : In a clinical trial, patients with oxidative stress-related conditions were administered EMV supplements, resulting in improved biomarkers for oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
